molecular formula C7H9N3O B11922119 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11922119
M. Wt: 151.17 g/mol
InChI Key: KQUKAWHMFGATGE-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo-pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another compound with a related structure, known for its pharmacological properties.

Uniqueness

3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the resulting chemical properties

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H9N3O/c1-5-4-9-10-3-2-8-7(11)6(5)10/h4H,2-3H2,1H3,(H,8,11)

InChI Key

KQUKAWHMFGATGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NCCN2N=C1

Origin of Product

United States

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